molecular formula C6H4ClN3 B1425888 7-Chloroimidazo[1,2-A]pyrimidine CAS No. 944896-70-2

7-Chloroimidazo[1,2-A]pyrimidine

Cat. No.: B1425888
CAS No.: 944896-70-2
M. Wt: 153.57 g/mol
InChI Key: BDZPCFISBIWXMA-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-A]pyrimidine is a heterocyclic compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 and is typically found in powder form .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a polarizability of 15.8±0.5 10-24 cm3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a polarizability of 15.8±0.5 10-24 cm3 . It also has a polar surface area of 30 Å2, a surface tension of 57.1±7.0 dyne/cm, and a molar volume of 101.4±7.0 cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

7-Chloroimidazo[1,2-A]pyrimidine derivatives have been synthesized and characterized, showing potential as therapeutic agents, particularly in anticancer drug development. For example, 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity (Becan et al., 2022).

Antimicrobial Properties

Some derivatives of this compound have shown significant antimicrobial activities. For instance, novel synthesized compounds like triazolo[1,5-a]pyridine and thiazolo[3,2-a]pyrimidine demonstrated good antimicrobial activity against various microorganisms (Khalifa et al., 2015).

Herbicide Development

This compound plays a role in the synthesis of sulfonylurea herbicides like imazosulfuron and its derivatives. The process involves various synthesis steps starting from 2-aminopyridine and chlorosulfonic acid, leading to the creation of effective herbicidal compounds (Shi Gui-zhe, 2015).

Environmental Chemistry

Studies on the degradation of imazosulfuron, a derivative of this compound, in soil have been conducted to understand its environmental fate. This is important for assessing the ecological impact of such compounds used in agriculture (Morrica et al., 2001).

Synthesis of Diverse Derivatives

Various research studies have focused on the synthesis of novel derivatives of this compound, exploring its versatility in forming compounds with potential biological activities. This includes the synthesis of compounds like benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives (Jun-hua Liu et al., 2012).

Anticancer Activity

Research has also delved into the potential of this compound derivatives in anticancer therapies. For instance, some synthesized derivatives have shown promising activity against various cancer cell lines, highlighting their potential in cancer treatment (R. Naresh Kumar et al., 2016).

Mechanism of Action

Target of Action

7-Chloroimidazo[1,2-A]pyrimidine is a derivative of imidazopyridine, a fused bicyclic 5,6 heterocycle . Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.

Mode of Action

Imidazopyridine analogues have been shown to reduce bacterial load significantly in an acute tb mouse model . This suggests that this compound may interact with its targets in a way that inhibits the growth or survival of the tuberculosis bacterium.

Result of Action

Based on the reported anti-tuberculosis activity of imidazopyridine analogues , it can be inferred that the compound may lead to a reduction in the bacterial load of tuberculosis.

Biochemical Analysis

Biochemical Properties

7-Chloroimidazo[1,2-A]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are involved in regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its significance in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are critical for cell proliferation, differentiation, and survival. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and epigenetic modifiers. This modulation of gene expression can lead to changes in cellular metabolism, including shifts in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the ATP-binding site of kinases, leading to inhibition of kinase activity and subsequent downstream signaling. Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Changes in gene expression induced by this compound are often mediated through interactions with transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of certain reactive species. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. In vitro and in vivo studies have demonstrated that the effects of this compound can persist for extended periods, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a pivotal role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations often observed in organs involved in metabolism and excretion, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall efficacy. For example, nuclear localization of this compound can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .

Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZPCFISBIWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-70-2
Record name 7-chloroimidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper mentions "cytokinin-like activity." What are cytokinins, and what kind of activity did these specific compounds exhibit?

A1: Cytokinins are a class of plant hormones that play crucial roles in plant growth and development. They are involved in processes like cell division, shoot formation, and delaying leaf senescence. The research paper you cited explores the synthesis of 7-Chloroimidazo[1,2-a]pyrimidine derivatives and investigates their potential to mimic the effects of natural cytokinins. While the abstract doesn't detail the specific results, it suggests that these compounds were synthesized and tested for their ability to elicit biological responses similar to those of naturally occurring cytokinins. [] This could involve evaluating their impact on plant cell cultures or even whole plants to observe if they promote cell division, shoot growth, or other cytokinin-related effects.

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